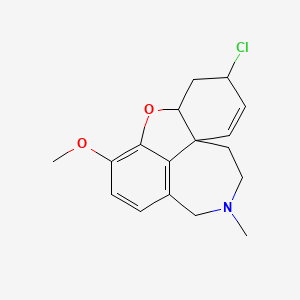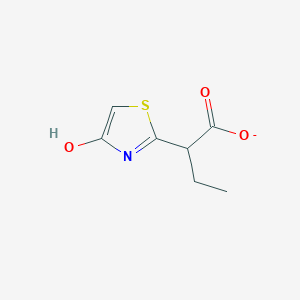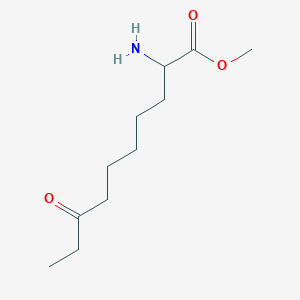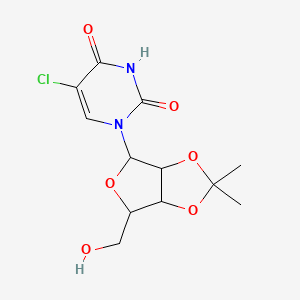
3-Hydroxyisovalerylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyisovalerylcarnitine is an O-acylcarnitine having 3-hydroxyisovaleryl as the acyl substituent. It is a derivative of carnitine and 3-hydroxyisovaleric acid. This compound is a human metabolite produced during metabolic reactions in humans and is often used as a biomarker for certain metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxyisovalerylcarnitine typically involves the esterification of 3-hydroxyisovaleric acid with carnitine. This reaction can be catalyzed by various enzymes or chemical catalysts under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified using techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods where microorganisms are engineered to produce the compound through fermentation processes. These methods are advantageous due to their efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyisovalerylcarnitine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield 3-ketoisovalerylcarnitine, while reduction may produce 3-hydroxyisovaleryl alcohol .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyisovalerylcarnitine has several scientific research applications:
Wirkmechanismus
3-Hydroxyisovalerylcarnitine exerts its effects by participating in the metabolism of leucine. It is formed as an intermediate in the catabolic pathway of leucine, where it is converted from 3-hydroxyisovaleric acid. The compound is then further metabolized by enzymes such as 3-methylcrotonyl-CoA carboxylase. Its accumulation in the body can indicate a disruption in this metabolic pathway, often due to enzyme deficiencies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyisovaleric acid: A precursor in the metabolic pathway of leucine.
Carnitine: A compound involved in the transport of fatty acids into mitochondria for β-oxidation.
3-Methylcrotonylcarnitine: Another acylcarnitine involved in leucine metabolism.
Uniqueness
3-Hydroxyisovalerylcarnitine is unique due to its specific role as a biomarker for biotin deficiency and its involvement in the leucine catabolic pathway. Unlike other acylcarnitines, its elevated levels are directly associated with specific metabolic disorders, making it a valuable diagnostic tool .
Eigenschaften
Molekularformel |
C12H23NO5 |
|---|---|
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3 |
InChI-Schlüssel |
IGLHHSKNBDXCEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)



